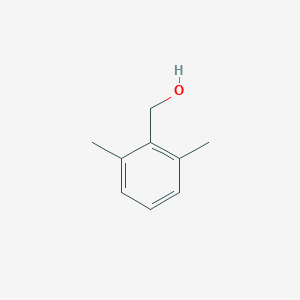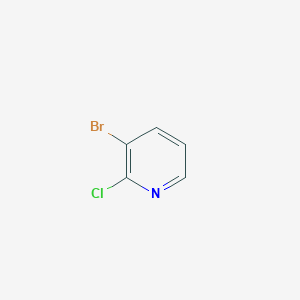
2,6-Dimethylbenzyl alcohol
概要
説明
2,6-Dimethylbenzyl alcohol is a compound that belongs to the class of organic compounds known as benzyl alcohols. It is characterized by the presence of two methyl groups attached to the benzene ring at the 2nd and 6th positions, with a hydroxymethyl group linked to the benzene ring as well.
Synthesis Analysis
The synthesis of derivatives of 2,6-dimethylbenzyl alcohol can be achieved through various methods. For instance, the bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives has been studied, showing that the reaction is influenced by the electronegativity of the benzyl substituent, leading to different bromination products . Additionally, the methylation of benzyl-type alcohols, including 2,6-dimethylbenzyl alcohol, can be performed using dimethyl carbonate in the presence of sodium-exchanged faujasites as catalysts, yielding methyl ethers with high selectivity and without affecting other functional groups like OH aromatic groups .
Molecular Structure Analysis
The molecular structure of 2,6-dimethylbenzyl alcohol is characterized by the presence of a benzene ring with two methyl groups and a hydroxymethyl group. The steric hindrance caused by the methyl groups can influence the reactivity of the compound, as seen in the acid-catalyzed reactions of sterically hindered aromatic compounds, where different products are formed based on the substitution pattern of the benzyl alcohol .
Chemical Reactions Analysis
2,6-Dimethylbenzyl alcohol can undergo various chemical reactions. For example, it can be involved in the synthesis of complex molecules like 2,2-bibenzyl-4,6-bi(p-)dimethylaminophenyl-1,3,5-trithiane, which has a strong onion and garlic fragrance . The compound can also participate in oxidation reactions, where the presence of a metal ion like Sc(3+) can change the reaction mechanism from a one-step hydrogen atom transfer to a stepwise electron transfer followed by proton transfer .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-dimethylbenzyl alcohol are influenced by its molecular structure. The presence of methyl groups can increase the hydrophobicity of the compound, while the hydroxymethyl group contributes to its polarity. The reactivity of the compound can be affected by the steric hindrance of the methyl groups, as well as by the presence of catalysts or other reagents that can facilitate or alter the course of chemical reactions .
科学的研究の応用
Synthesis Applications
- Synthesis of Unnatural Amino Acids : 2,6-Dimethylbenzyl alcohol is used in synthesizing the unnatural amino acid (S)-2,6-dimethylphenylalanine. This process involves reduction, bromination, and complex formation, achieving a total yield of 33.6% (Zhang, 2014).
Biochemical Research
- Metabolic Fate in Insecticides : The metabolic fate of insecticides barthrin and dimethrin, involving 2,4-dimethylbenzyl alcohol, was studied. These studies are crucial for understanding the environmental and biological impacts of these substances (Masri et al., 1964).
Chemical Research
- Role in Phase Transfer Catalyzed Polymerization : Research on the polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol and its copolymerization reveals insights into the chemical processes and potential applications in material science (Wang & Percec, 1991).
- Bromination Studies : Studies on the bromination of 2,6-dimethyl-4-methoxybenzyl alcohol derivatives provide insights into the reactions affected by the electronegativity of a benzyl substituent (Nakatani et al., 1984).
Environmental and Material Sciences
- Biocatalysis in Multistep Oxidation : The use of 2,6-dimethylbenzyl alcohol in a whole cell biocatalytic system for the oxidation of pseudocumene to 3,4-dimethylbenzaldehyde showcases its role in environmental biotechnology and green chemistry applications (Bühler et al., 2003).
Polymer Science
- Polaromicrotribometric Study : The anodic oxidation of disubstituted phenols, including 2,6-dimethylphenol, studied through polaromicrotribometry, offers insights into the formation of protective polyphenylene oxide films on metal electrodes, relevant to material science and engineering (Bruno et al., 1977).
Safety and Hazards
2,6-Dimethylbenzyl alcohol is recommended for use only in laboratory settings . It is advised against food, drug, pesticide, or biocidal product use . Contact with skin and eyes should be avoided, and it should be used only in well-ventilated areas or outdoors . In case of contact with skin or eyes, immediate medical attention is advised .
特性
IUPAC Name |
(2,6-dimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-3-5-8(2)9(7)6-10/h3-5,10H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEYJQDKTDVJSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977851 | |
| Record name | (2,6-Dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylbenzyl alcohol | |
CAS RN |
62285-58-9 | |
| Record name | 2,6-Dimethylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062285589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,6-Dimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-dimethylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Dimethylbenzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZY8T44LGD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,6-Dimethylbenzyl alcohol in the synthesis of (S)-2,6-dimethylphenylalanine?
A1: 2,6-Dimethylbenzyl alcohol serves as a crucial starting material in the multi-step synthesis of (S)-2,6-dimethylphenylalanine, an unnatural amino acid. The process involves converting 2,6-Dimethylbenzyl alcohol to 2,6-dimethylbenzyl bromide, which then reacts with a chiral nickel complex [(S)-BPB-Ni-Gly complex]. [] This reaction ultimately leads to the formation of (S)-2,6-dimethylphenylalanine after acid decomposition of the resulting complex. []
Q2: What are the advantages of using 2,6-Dimethylbenzyl alcohol in this specific synthetic route?
A2: The research highlights two primary advantages of utilizing 2,6-Dimethylbenzyl alcohol for this synthesis:
- Cost-effectiveness: 2,6-Dimethylbenzyl alcohol is derived from 2,6-Dimethylbenzoic acid, a relatively inexpensive starting material. [] This contributes to the overall cost-effectiveness of the synthesis process.
- Simplicity: The conversion of 2,6-Dimethylbenzyl alcohol to 2,6-dimethylbenzyl bromide and its subsequent steps are described as straightforward procedures. [] This simplicity makes the synthesis more accessible and potentially easier to scale up.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-Chloro-5-[(3-chloro-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B150951.png)



![N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine](/img/structure/B150963.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)
![2-[(Trimethylsilanyl)methyl]-pyrazine](/img/structure/B150966.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine hydrochloride](/img/structure/B150967.png)